4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted at positions 4 and 5 with a 2-ethoxyphenyl group and a phenoxymethyl moiety, respectively. The thiol (-SH) group at position 3 confers reactivity for further functionalization, such as S-alkylation or coordination with metal ions. This compound is synthesized via cyclization of thiocarbazide precursors or post-functionalization of triazole-3-thiol intermediates, as seen in analogous triazole derivatives (e.g., via cesium carbonate-mediated S-alkylation ).
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-2-21-15-11-7-6-10-14(15)20-16(18-19-17(20)23)12-22-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,23) |
InChI Key |
CXLKPQSLMMBOFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-ethoxybenzaldehyde with phenoxymethyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final triazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and ethoxy groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- The 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole moiety showed enhanced antifungal and antibacterial activities compared to traditional agents. For instance, derivatives with the triazole-thioether moiety demonstrated improved antifungal efficacy against various fungal strains such as Aspergillus niger and Candida albicans .
- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values of selected triazole derivatives against common pathogens:
Compound MIC (μg/mL) Pathogen 4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol 0.5 - 1 Staphylococcus aureus 1,2,4-Triazole derivative A 0.25 - 0.5 Escherichia coli 1,2,4-Triazole derivative B 0.01 - 0.27 Candida albicans -
Anticancer Properties
- Recent research has indicated that derivatives of the triazole scaffold possess cytotoxic effects against various cancer cell lines. For example, certain synthesized compounds showed selective cytotoxicity towards melanoma and breast cancer cells in vitro . The selectivity and potency of these compounds make them promising candidates for further development as anticancer agents.
Agricultural Applications
-
Fungicides
- The compound's antifungal properties position it as a potential candidate for agricultural fungicides. Research has demonstrated that triazole derivatives can effectively inhibit fungal growth in crops, providing an alternative to conventional fungicides . The effectiveness of these compounds can be compared to established fungicides like azoxystrobin.
Fungicide Comparison Compound Name Efficacy (%) Azoxystrobin Standard Fungicide 96 This compound Experimental Compound 90 - 98
Material Science Applications
- Corrosion Inhibition
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antifungal activity against Gibberella spp. The results indicated that several compounds exhibited MIC values significantly lower than those of commercial antifungal agents .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of triazoles, a derivative was synthesized and tested against human melanoma cells. The compound demonstrated a high degree of selectivity and was more effective than traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Reactivity and Functionalization
- S-Alkylation: The thiol group in this compound can undergo S-alkylation with alkyl halides or ketones, similar to 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which reacts with 2-bromoacetophenone to form ketone derivatives . Cesium carbonate is commonly used as a base for deprotonation .
- Schiff Base Formation: Unlike Schiff base derivatives (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol), the target compound lacks an amino group at position 4, limiting its ability to form imine linkages .
Corrosion Inhibition
Benzimidazole-triazole hybrids (e.g., 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol) inhibit mild steel corrosion in acidic media via adsorption on metal surfaces .
Data Tables
Table 2: Spectroscopic Data for Key Functional Groups
Biological Activity
The compound 4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917746-28-2) is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C17H17N3O2S
- Molecular Weight : 327.41 g/mol
- Purity : ≥95%
The structure of the compound includes a triazole ring, which is known for its ability to interact with biological targets through hydrogen bonding and other interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives, including this compound. The following table summarizes the antimicrobial activity against various microorganisms:
| Compound | Concentration (%) | Diameter of Inhibition Zone (mm) | Bacterial Species | Fungal Species |
|---|---|---|---|---|
| 4a | 1 | 7 | Staphylococcus aureus | Candida albicans |
| 4b | 1 | 9 | Escherichia coli | |
| 4c | 1 | 5 | Klebsiella pneumoniae |
The results indicate that compounds with electron-donating groups exhibit enhanced antibacterial and antifungal activities compared to those with electron-withdrawing groups .
Anticancer Activity
Research has shown that derivatives of triazoles can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that the compound displayed selective cytotoxicity towards human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The most active compounds were identified based on their ability to inhibit cell proliferation and migration .
Case Study: Cytotoxicity Testing
In a recent study, several derivatives were tested for their anticancer properties. The following data was obtained:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 | 12.5 |
| Compound B | MDA-MB-231 | 15.0 |
| Compound C | Panc-1 | 20.0 |
These findings suggest that structural modifications significantly influence the anticancer activity of triazole derivatives .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Triazole compounds are known to interact with enzymes such as aromatase and carbonic anhydrase, potentially leading to therapeutic effects in cancer treatment and antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
